2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride
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Overview
Description
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields
Chemical Reactions Analysis
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactionsUnfortunately, specific details about these reactions are not extensively documented in the available sources .
Scientific Research Applications
This compound has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure allows it to interact with various molecular targets, making it a valuable tool in research and development. detailed information about its specific applications is limited in the available literature .
Comparison with Similar Compounds
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include various anhydro sugars and their derivatives. detailed comparisons and lists of similar compounds are not extensively documented in the available sources .
Properties
IUPAC Name |
(2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4.ClH/c8-7(9)4-1-3(11)6(12)5(2-10)13-4;/h1,3,5-6,10-12H,2H2,(H3,8,9);1H/t3-,5-,6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAOBNVPMNTVGH-BAOOBMCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)CO)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@@H]([C@@H]([C@@H]1O)O)CO)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180336-29-2 |
Source
|
Record name | D-lyxo-Hept-2-enonimidamide, 2,6-anhydro-3-deoxy-, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180336-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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